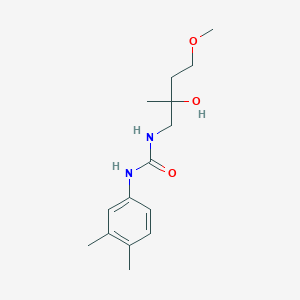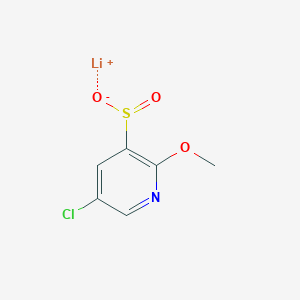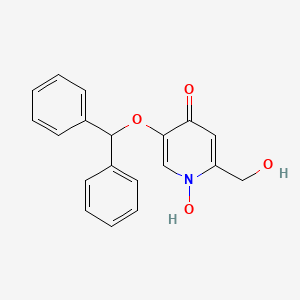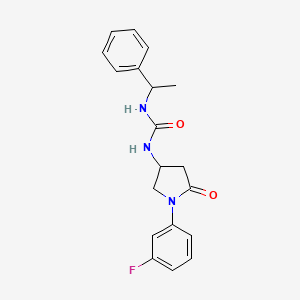
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthyl group, which is a fused two-ring system. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthetic Applications
Heterocycles like naphthoand benzopyranopyrimidines, which share structural motifs with N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide, play crucial roles in pharmaceutical chemistry due to their antibacterial and fungicidal activity, antagonism of neuropeptide S receptors, and antiallergic properties. Novel methods for synthesizing such compounds involve the use of amino uracils and o-hydroxybenzyl alcohols, highlighting the importance of these heterocycles in drug discovery and development (Osyanin et al., 2014).
Antagonists for Therapeutic Applications
Compounds structurally related to this compound, such as αvβ3 receptor antagonists, have shown promise in the prevention and treatment of osteoporosis. These antagonists exhibit excellent in vitro profiles and pharmacokinetics in several animal models, underscoring their potential in clinical development for treating bone-related diseases (Coleman et al., 2004).
Neurological Disease Research
Studies using derivatives of naphthyl compounds, such as those used to visualize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, represent another significant research application. These compounds aid in the noninvasive monitoring of disease progression and the evaluation of therapeutic interventions (Shoghi-Jadid et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of naphthyl-pyrimidine derivatives for their antimicrobial properties reveal the utility of these compounds in combating bacterial and fungal infections. The diversity in the antimicrobial efficacy of these derivatives highlights their potential in developing new antibiotics (Vijayaramalingam et al., 2007).
Drug Discovery and Molecular Interactions
Investigations into the binding interactions of naphthylamine-based compounds with various receptors provide insights into the design of drugs with improved selectivity and efficacy for treating psychiatric disorders. These studies underscore the importance of structural variations in modulating receptor affinity and drug action (Carato et al., 2007).
Safety and Hazards
Direcciones Futuras
Given the significant biological and therapeutic value of pyrimidine derivatives , it would be interesting to further study “N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide” and similar compounds. Their synthesis, properties, and potential applications in medicine could be valuable areas of research.
Propiedades
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(21-12-6-10-18-7-4-5-11-20(18)21)24-14-13-17-15-25-22(26-16-17)19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBMBBSVZDBADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2896940.png)


![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2896945.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B2896950.png)



![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)

